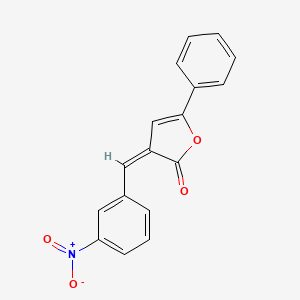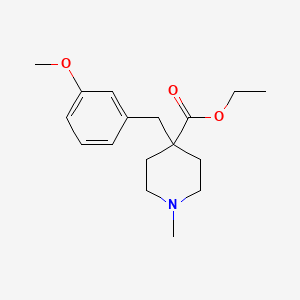![molecular formula C17H17ClN2O3 B4984247 N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)
N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide, commonly known as ACPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACPA belongs to the class of compounds known as cannabinoid receptor agonists, which are known to interact with the endocannabinoid system in the body.
作用機序
ACPA acts as a selective agonist of the cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are primarily found in the central nervous system, while CB2 receptors are predominantly expressed in the immune system. ACPA binds to these receptors and activates them, leading to a cascade of downstream signaling events. This ultimately results in the modulation of various physiological processes, such as pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACPA are diverse and depend on the specific target receptor. ACPA has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, ACPA has been found to have neuroprotective effects and can promote the survival of neurons.
実験室実験の利点と制限
One of the major advantages of using ACPA in lab experiments is its high selectivity for CB1 and CB2 receptors. This allows researchers to specifically target these receptors and study their effects. Additionally, ACPA has a high affinity for these receptors, which allows for lower dosages to be used in experiments. However, one limitation of using ACPA is its potential for off-target effects. ACPA may interact with other receptors or signaling pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research of ACPA. One area of interest is the development of ACPA-based therapies for the treatment of various diseases, such as multiple sclerosis and Parkinson's disease. Additionally, there is ongoing research into the potential anti-cancer properties of ACPA. Another area of interest is the development of new ACPA analogs with improved pharmacological properties. Finally, there is a need for further research into the safety and toxicity of ACPA, particularly with regard to long-term use.
合成法
The synthesis method for ACPA involves the reaction of 4-chloro-2-methylphenol with 2-(acetylamino)benzoic acid, followed by the reaction of the resulting product with 2-chloroacetyl chloride. This process yields ACPA as a white crystalline powder. The purity of the compound can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
ACPA has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. ACPA has also been shown to have potential applications in the treatment of various diseases, such as multiple sclerosis, Parkinson's disease, and epilepsy. Additionally, ACPA has been studied for its role in modulating the immune system and its potential as an anti-cancer agent.
特性
IUPAC Name |
N-(2-acetamidophenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-9-13(18)7-8-16(11)23-10-17(22)20-15-6-4-3-5-14(15)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTGJPXRYCYABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)

![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)


![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)



![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)